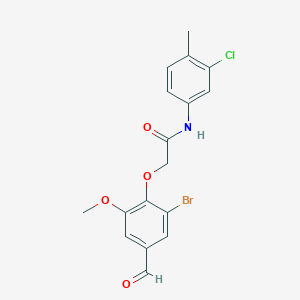
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, also known as BFMPC, is an important synthetic compound used in scientific research and laboratory experiments. It is a brominated formylated methoxyphenoxyacetamide with a chlorine-containing methylphenyl group. BFMPC has been widely used in organic synthesis due to its wide range of applications in drug development and biochemistry.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Analysis
The metabolism of chloroacetamide herbicides, closely related to the query compound, in human and rat liver microsomes, was studied. Key findings included the identification of metabolic pathways and intermediates, such as CDEPA and CMEPA, and the role of specific cytochrome P450 isoforms (CYP3A4 and CYP2B6) in human metabolism of these compounds. This research could provide insights into the detoxification pathways and potential toxicological implications of related compounds (Coleman et al., 2000).
Crystallography and Molecular Conformation
The study of molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides offered insights into the molecular structures and interactions of such compounds. The research highlighted the hydrogen bonding patterns and different orientations of N-aryl groups, which could be crucial for understanding the chemical behavior and potential applications of similar compounds (Nayak et al., 2014).
Synthesis and Pharmacological Assessment
The synthesis of novel acetamide derivatives, including pharmacological assessments, was explored. Compounds similar to the query compound were evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of specific functional groups was associated with the observed biological activities (Rani et al., 2016).
Antimicrobial Studies
Research on the synthesis of new Schiff bases and Thiazolidinone derivatives from compounds closely related to the query compound highlighted their potential antibacterial and antifungal activities. The structure-activity relationship of these compounds could offer insights into designing new antimicrobial agents (Fuloria et al., 2014).
Antioxidant Potential
Studies on nitrogen-containing bromophenols from marine red algae, structurally related to the query compound, revealed potent scavenging activity against radicals. This research underlines the antioxidant potential of bromophenols and their possible application as natural antioxidants in food or pharmaceuticals (Li et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4/c1-10-3-4-12(7-14(10)19)20-16(22)9-24-17-13(18)5-11(8-21)6-15(17)23-2/h3-8H,9H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBLUBAPLSQVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

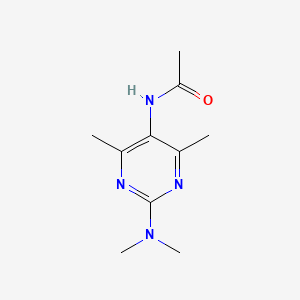
![N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2398589.png)
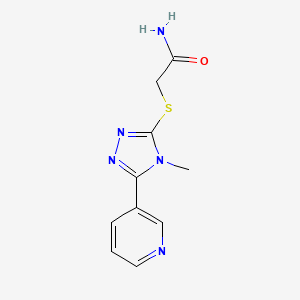
![{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2398591.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)


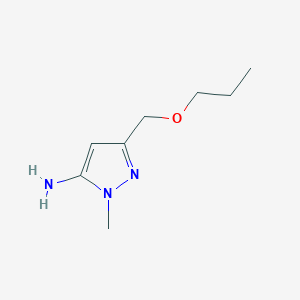
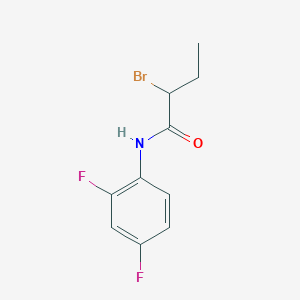
![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)

